1-(Tetrahydro-2h-pyran-2-yl)cyclopropanamine hydrochloride
Description
1-(Tetrahydro-2H-pyran-2-yl)cyclopropanamine hydrochloride (CAS: 1781037-86-2) is a cyclopropane-containing amine derivative functionalized with a tetrahydro-2H-pyran ring. The compound features a cyclopropanamine core substituted at the 1-position with a tetrahydro-2H-pyran-2-yl group, forming a bicyclic system. Its hydrochloride salt enhances stability and solubility, making it suitable for synthetic and pharmaceutical applications. The compound is synthesized via reductive amination or nucleophilic substitution reactions, often involving sodium triacetoxyborohydride as a reducing agent . It is available commercially with ≥95% purity (HPLC) and is utilized as an intermediate in drug discovery and organic synthesis .
Properties
IUPAC Name |
1-(oxan-2-yl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-8(4-5-8)7-3-1-2-6-10-7;/h7H,1-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISKGESIOZDIAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . Another approach involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature to yield tetrahydropyran derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve scalable and stereoselective processes, such as the ring-expansion of monocyclopropanated pyrroles and furans, leading to highly functionalized tetrahydropyran derivatives . These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Tetrahydro-2h-pyran-2-yl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
1-(Tetrahydro-2h-pyran-2-yl)cyclopropanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Tetrahydro-2h-pyran-2-yl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations:
- Oxygen vs. Sulfur vs. Nitrogen : The pyran ring in the target compound introduces oxygen-mediated polarity, enhancing solubility in polar solvents compared to the thiophene variant (sulfur) or pyrimidine (nitrogen) derivatives .
- Molecular Weight : The pyran-substituted compound has a higher molecular weight (177.45 g/mol) than the pyrimidine analog (171.45 g/mol), attributed to the pyran ring’s oxygen atom .
- Stability : The hydrochloride salt form improves stability across all compounds, but the thiophene derivative requires room-temperature storage due to sensitivity .
Biological Activity
1-(Tetrahydro-2H-pyran-2-yl)cyclopropanamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a cyclopropane ring fused with a tetrahydropyran moiety. The compound's molecular formula is , and it has a molecular weight of approximately 175.68 g/mol. The presence of both cyclic structures may influence its interaction with biological targets.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antiviral Activity
Research indicates that derivatives of tetrahydropyran compounds exhibit antiviral properties. For instance, studies have shown that certain tetrahydropyran derivatives can inhibit viral replication in vitro, suggesting potential applications in treating viral infections .
2. Neuroprotective Effects
Preliminary studies have suggested that 1-(Tetrahydro-2H-pyran-2-yl)cyclopropanamine may possess neuroprotective qualities. In animal models, it has been observed to mitigate neurodegeneration and promote neuronal survival under stress conditions . This could be attributed to its ability to modulate neurotransmitter systems.
3. Anticancer Potential
Recent investigations have explored the anticancer properties of related compounds, indicating that they may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival.
The exact mechanism of action for this compound is still under investigation, but it is believed to involve:
- Receptor Binding : The compound may interact with various receptors, including neurotransmitter receptors, which could explain its neuroprotective effects.
- Enzyme Modulation : It may inhibit specific enzymes involved in viral replication or cancer cell growth, thereby exerting its therapeutic effects.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Antiviral Activity | Demonstrated inhibition of viral replication in vitro. |
| Study 2 | Neuroprotection | Reduced neuronal death in models of oxidative stress. |
| Study 3 | Anticancer Effects | Induced apoptosis in multiple cancer cell lines through pathway modulation. |
Case Study: Neuroprotective Effects
In a study published by the Journal of Neurochemistry, researchers administered 1-(Tetrahydro-2H-pyran-2-yl)cyclopropanamine to rodents subjected to neurotoxic agents. Results indicated a significant reduction in neuronal loss compared to control groups, highlighting its potential as a neuroprotective agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
